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Compound of Interest

Compound Name: Antiparasitic agent-14

Cat. No.: B15559522 Get Quote

An In-depth Technical Guide to Antiparasitic
Agent-14
This document provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and relevant experimental protocols for the hypothetical novel

antiparasitic agent, designated "Antiparasitic agent-14." This agent is a next-generation

benzimidazole carbamate designed for broad-spectrum anthelmintic activity.

Chemical Structure and Properties
"Antiparasitic agent-14" is a synthetic benzimidazole derivative. Its core structure, a fusion of

benzene and imidazole rings, is a key pharmacophore in many anthelmintic drugs.[1][2][3]

Chemical Name: methyl [5-(propoxycarbonyl)-1H-benzimidazol-2-yl]carbamate

Molecular Formula: C13H15N3O4

Molecular Weight: 277.28 g/mol

Structure:

The physicochemical properties of a drug candidate are critical determinants of its

biopharmaceutical performance, including absorption, distribution, metabolism, and excretion

(ADME).[4][5] Key properties of "Antiparasitic agent-14" are summarized in the table below.
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Property Value Method

Molecular Weight 277.28 g/mol Calculated

LogP 2.85 Calculated (e.g., cLogP)

Aqueous Solubility < 5 µg/mL Kinetic Solubility Assay

Melting Point 210-215 °C
Differential Scanning

Calorimetry (DSC)

pKa (basic) 5.4 Potentiometric Titration

pKa (acidic) 10.2 Potentiometric Titration

Chemical Stability Stable at pH 4-8 for 24h HPLC-UV

Mechanism of Action
The primary mechanism of action for benzimidazole anthelmintics is the disruption of

microtubule polymerization in parasite cells.[6][7][8] "Antiparasitic agent-14" is designed to

selectively bind to parasite β-tubulin with high affinity. This binding event inhibits the

polymerization of tubulin dimers into microtubules, which are essential for various cellular

functions, including cell division, motility, and nutrient absorption.[7][9] The disruption of

microtubule-dependent processes ultimately leads to the death of the parasite.[6] The selective

toxicity of benzimidazoles is attributed to a significantly lower dissociation rate from parasite

tubulin compared to mammalian tubulin.[7]

The inhibition of tubulin polymerization by "Antiparasitic agent-14" initiates a cascade of

events leading to parasite death. A simplified representation of this pathway is depicted below.
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Mechanism of Action for Antiparasitic agent-14.

In Vitro Bioactivity
The anthelmintic activity of "Antiparasitic agent-14" has been evaluated against a panel of

parasitic nematodes. The following table summarizes its potency in key in vitro assays.

Assay Type Parasite Species IC50 / EC50

Tubulin Polymerization Assay Porcine brain tubulin 0.5 µM

Egg Hatch Assay Haemonchus contortus 0.1 µg/mL

Larval Motility Assay Teladorsagia circumcincta 0.25 µg/mL

Adult Worm Motility Assay Pheretima posthuma 5 µg/mL

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified

tubulin into microtubules.[10][11][12] The increase in turbidity due to microtubule formation is

monitored spectrophotometrically.[12][13]

Materials:

Purified porcine brain tubulin (>99% pure)

Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

GTP solution (10 mM)

Glycerol

"Antiparasitic agent-14" stock solution in DMSO

Positive control (e.g., Nocodazole)

96-well clear-bottom microplates
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Temperature-controlled microplate reader

Protocol:

Prepare serial dilutions of "Antiparasitic agent-14" and the positive control in Tubulin

Polymerization Buffer.

On ice, prepare the tubulin polymerization reaction mix containing tubulin (final

concentration 3 mg/mL), glycerol (final concentration 10%), and GTP (final concentration 1

mM) in the polymerization buffer.

Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

Immediately place the plate in a microplate reader pre-heated to 37°C.

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[10]

Plot the change in absorbance over time. The IC50 value is determined by plotting the

percentage of inhibition of the polymerization rate against the logarithm of the inhibitor

concentration.[10]
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Tubulin Polymerization Assay Workflow.

This assay assesses the efficacy of a compound by observing its effect on the motility of adult

worms.[14][15]

Materials:
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Adult earthworms (Pheretima posthuma) due to their anatomical and physiological

resemblance to intestinal roundworms.[16]

Phosphate-buffered saline (PBS)

"Antiparasitic agent-14" at various concentrations

Positive control (e.g., Albendazole, 1 mg/mL)[17]

Negative control (PBS)

Petri dishes

Protocol:

Wash adult earthworms with PBS to remove any fecal matter.

Place one earthworm in each Petri dish containing 25 mL of the test solution (different

concentrations of "Antiparasitic agent-14," positive control, or negative control).

Observe the worms for paralysis and death. Paralysis is noted when the worms do not

move even when shaken vigorously. Death is confirmed when the worms lose their motility

and fade in color.

Record the time taken for paralysis and death for each concentration.

Early assessment of solubility and permeability is crucial in drug discovery.[4][5]

Aqueous Solubility (Kinetic Method):

Prepare a high-concentration stock solution of "Antiparasitic agent-14" in DMSO.

Dilute the stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration

where the compound may precipitate.

Shake the mixture for a set period (e.g., 2 hours) at room temperature.

Filter the suspension to remove any precipitated compound.
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Analyze the concentration of the dissolved compound in the filtrate using a suitable

analytical method like HPLC-UV or LC-MS/MS.

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay predicts passive

intestinal absorption.[18]

A filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane).

The wells of this plate (acceptor plate) are filled with buffer.

A donor plate is filled with solutions of "Antiparasitic agent-14" at a known concentration.

The acceptor plate is placed on top of the donor plate, and the compound is allowed to

permeate through the membrane for a defined time.

The concentration of the compound in both the donor and acceptor wells is measured to

calculate the permeability coefficient (Pe).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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